molecular formula C18H20N2O B2849447 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 433699-96-8

1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2849447
CAS No.: 433699-96-8
M. Wt: 280.371
InChI Key: MLFCOJCZIFTRCP-UHFFFAOYSA-N
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Description

1-Propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a propyl group at the N1 position and a (p-tolyloxy)methyl substituent at the C2 position (Figure 1). Benzimidazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties . The compound’s structure combines a lipophilic propyl chain with an ether-linked p-tolyl group, which may enhance membrane permeability and target engagement compared to simpler analogues.

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFCOJCZIFTRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the propyl group: The benzimidazole core is then alkylated at the 1-position using a propyl halide in the presence of a base such as potassium carbonate.

    Attachment of the p-tolyloxy methyl group: Finally, the 2-position is functionalized by reacting the benzimidazole derivative with p-tolyloxy methyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and employing greener chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

The benzimidazole core structure is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. Recent studies have highlighted the effectiveness of 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole in these areas.

Anticancer Activity

Research indicates that derivatives of benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study found that compounds similar to this compound demonstrated notable activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39
2eMDA-MB-23162.30

Antimicrobial Properties

The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

Antibacterial Activity

In evaluations against common bacterial strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), the compound showed minimal inhibitory concentrations (MICs) comparable to standard antibiotics like amikacin .

Table 2: Antibacterial Activity of Benzimidazole Derivatives

CompoundBacteriaMIC (µg/mL)
2gStreptococcus faecalis8
2gStaphylococcus aureus4
2gMRSA4

Antifungal Activity

The antifungal activity was assessed against Candida albicans and Aspergillus niger, revealing moderate effectiveness with MIC values indicating potential therapeutic use in fungal infections .

Table 3: Antifungal Activity of Benzimidazole Derivatives

CompoundFungusMIC (µg/mL)
2bCandida albicans64
2gAspergillus niger64

Case Studies in Clinical Applications

The clinical relevance of benzimidazole derivatives has been illustrated in various case studies demonstrating their therapeutic potential.

Case Study: Myasthenia Gravis and Infection Management

A recent clinical case involved a patient with myasthenia gravis who developed pneumonia. Treatment included antifungal therapy where benzimidazole derivatives played a role in managing secondary infections effectively . This highlights the importance of such compounds in immunocompromised patients.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Studies suggest that modifications at specific positions on the benzimidazole ring can significantly enhance biological activity against various targets, including cancer cells and pathogens .

Table 4: Structure-Activity Relationship Insights

Modification PositionEffect on Activity
N-1 Alkyl GroupIncreased anticancer potency
p-Tolyloxy GroupEnhanced antibacterial effect

Mechanism of Action

The mechanism of action of 1-propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The propyl and p-tolyloxy methyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Substituent Variations at N1 and C2 Positions

The N1 and C2 substituents critically influence physicochemical properties and biological activity. Key analogues are compared below:

Compound Name N1 Substituent C2 Substituent Molecular Weight Key Properties/Activities Reference
1-Propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole Propyl (p-Tolyloxy)methyl 294.37 g/mol High lipophilicity; potential antimicrobial activity (predicted)
1-Methyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole Methyl (p-Tolyloxy)methyl 252.30 g/mol Lower lipophilicity; reduced metabolic stability
2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole 3-(p-Tolyloxy)propyl Ethyl 324.43 g/mol Moderate antimycobacterial activity (MIC: 2.5 µM)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole H 4-Fluorophenyl 212.23 g/mol GABA-A receptor modulation (IC50: 0.8 µM)
2-(Propylthio)-1H-benzo[d]imidazol-5-amine H Propylthio 207.29 g/mol Enhanced aqueous solubility; giardicidal activity

Key Observations :

  • N1 Alkyl Chain Length : Increasing the N1 alkyl chain (methyl → propyl) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • C2 Functional Groups : Ether-linked p-tolyl groups (as in the target compound) vs. thioethers (e.g., propylthio in ) or aryl groups (e.g., 4-fluorophenyl in ) modulate electronic and steric interactions with biological targets. Thioethers improve solubility but may reduce metabolic stability .
  • Biological Activity : The 3-(p-tolyloxy)propyl chain in ’s Compound 4 confers antimycobacterial activity, suggesting that ether-linked aromatic groups are advantageous for targeting Mycobacterium tuberculosis .

Biological Activity

1-Propyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties, as well as its potential mechanisms of action.

This compound is characterized by its benzimidazole core, which is known for its ability to interact with biological macromolecules. The presence of the propyl and p-tolyloxy groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.

Antiproliferative Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain benzimidazole derivatives showed IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231, indicating strong cytotoxicity (IC50 = 16.38 μM) .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39
3gMDA-MB-23121.93

The mechanism of action for these compounds often involves the induction of apoptosis through the disruption of mitochondrial membrane potential and subsequent release of pro-apoptotic factors .

Antibacterial Activity

The antibacterial efficacy of benzimidazole derivatives has also been documented. The compound demonstrated significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) were reported as low as 4 μg/mL for some derivatives .

Table 2: Antibacterial Activity Against Selected Strains

CompoundBacterial StrainMIC (μg/mL)
2gStaphylococcus aureus4
2gStreptococcus faecalis8

Antifungal Activity

In addition to antibacterial properties, benzimidazole derivatives exhibit moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . This broad-spectrum activity makes them promising candidates for further development in antifungal therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole core significantly influence biological activity. For example, the presence of alkyl chains and various substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake .

Table 3: Summary of SAR Findings

ModificationEffect on Activity
Alkyl chain lengthIncreased antiproliferative effect
Electron-donating groupsEnhanced binding affinity

Case Studies

Recent studies have highlighted specific cases where benzimidazole derivatives have shown promise in clinical settings. One notable study involved a series of phenoxyalkylbenzimidazoles that demonstrated potent antitubercular activity with minimal cytotoxicity against eukaryotic cells . These findings suggest potential applications in treating intracellular infections.

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